molecular formula C18H16F3N3O4 B11547480 3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B11547480
M. Wt: 395.3 g/mol
InChI Key: YQVGDZOWRFCDBA-LSHDLFTRSA-N
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Description

3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, while the hydrazone moiety can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Known for its antioxidant properties.

    Ferulic acid methyl ester: Used in cosmetics and pharmaceuticals for its anti-inflammatory effects.

Uniqueness

3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

properties

Molecular Formula

C18H16F3N3O4

Molecular Weight

395.3 g/mol

IUPAC Name

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C18H16F3N3O4/c1-28-15-7-11(5-6-14(15)25)10-22-24-17(27)9-16(26)23-13-4-2-3-12(8-13)18(19,20)21/h2-8,10,25H,9H2,1H3,(H,23,26)(H,24,27)/b22-10+

InChI Key

YQVGDZOWRFCDBA-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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